molecular formula C23H28F4N3O8PS B606089 Unii-dcs4mds87R CAS No. 1198784-97-2

Unii-dcs4mds87R

Cat. No. B606089
CAS RN: 1198784-97-2
M. Wt: 613.52
InChI Key: DPIBBVZDLOOJRM-FTBISJDPSA-N
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Description

“Unii-dcs4mds87R” is a Unique Ingredient Identifier (UNII) generated based on scientific identity characteristics . It’s associated with the substance "BI-653048 PHOSPHATE" . The molecular formula of this substance is C23H25F4N3O4S.H3O4P .

Scientific Research Applications

Dynamic Consent in Biomedical Research

Biomedical research has experienced a transformation with the advent of digital technologies, enabling the sharing of large data volumes. Nonetheless, participant involvement methods lag behind, remaining static and paper-based. The concept of Dynamic Consent (DC) emerges as a solution, tailored for the modern research landscape. DC is an interactive, digital interface fostering a connection between researchers and participants, placing the latter at the heart of decision-making. This interface supports two-way communication, nurturing an engaged, informed participant community capable of managing their consent preferences. The technical architecture of DC includes secure data encryption and the capacity for participant consent preferences to accompany their data and samples during third-party sharing. Besides enhancing transparency and public trust, DC streamlines participant recruitment and recontact, primarily developed for biobanking but potentially applicable in various research domains (Kaye et al., 2014).

Nanoparticle Synthesis in Material Science

The nexus of scientific discovery and technological advancement is epitomized in the field of material science, particularly in the development of novel materials. This relationship is exemplified in the evolution of the electronics industry, tracing back from vacuum tubes to contemporary miniature chips. Central to these advancements is the liquid-phase synthesis of inorganic nanoparticles, a process pivotal to material innovation. The synergy between scientific exploration and technological progress underscores the significance of material science, especially in shaping the future of industries like electronics (Cushing, Kolesnichenko, & O'Connor, 2004).

properties

IUPAC Name

2-[(4R)-4-[(5-ethylsulfonyl-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]-5,5,5-trifluoro-4-hydroxy-2-methylpentan-2-yl]-5-fluorobenzamide;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F4N3O4S.H3O4P/c1-4-35(33,34)19-8-13-7-15(30-18(13)11-29-19)10-22(32,23(25,26)27)12-21(2,3)17-6-5-14(24)9-16(17)20(28)31;1-5(2,3)4/h5-9,11,30,32H,4,10,12H2,1-3H3,(H2,28,31);(H3,1,2,3,4)/t22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIBBVZDLOOJRM-FTBISJDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C2C(=C1)C=C(N2)CC(CC(C)(C)C3=C(C=C(C=C3)F)C(=O)N)(C(F)(F)F)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)C1=NC=C2C(=C1)C=C(N2)C[C@](CC(C)(C)C3=C(C=C(C=C3)F)C(=O)N)(C(F)(F)F)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F4N3O8PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-dcs4mds87R

CAS RN

1198784-97-2
Record name BI-653048 phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1198784972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BI-653048 PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCS4MDS87R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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